2-(3-(2-Hydroxyethoxy)cyclobutyl)isoindoline-1,3-dione
Overview
Description
“2-(3-(2-Hydroxyethoxy)cyclobutyl)isoindoline-1,3-dione” is a synthetic compound. Isoindolines, which this compound is a derivative of, are an important family of compounds present in a wide array of bioactive molecules . They have been the focus of much research due to their potential applications in medicinal chemistry .
Synthesis Analysis
Isoindolines and their derivatives can be synthesized using various pathways . A green synthesis technique has been developed for isoindolines/dioxoisoindolines, which involves simple heating and relatively quick solventless reactions . This technique was used to synthesize seven molecules, including three isoindolines and four dioxoisoindolines .Molecular Structure Analysis
The molecular structure of “2-(3-(2-Hydroxyethoxy)cyclobutyl)isoindoline-1,3-dione” is C14H15NO4. Isoindoline-1,3-dione derivatives are recognized as one of the most talented skeletons, and its common structure is –CO–N– ®–CO– .Chemical Reactions Analysis
The chemical reactions involving isoindoline-1,3-dione derivatives are diverse. They have been synthesized under solventless conditions and evaluated with the human D2 receptor . The reactions were monitored by TLC .Scientific Research Applications
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Medicinal Chemistry
- Isoindoline-1,3-dione derivatives have been synthesized and evaluated with the human D2 receptor . The compounds derived from analogs of important biogenic amines were tested in silico to predict their affinities and some pharmacokinetic parameters . One of them, YaI-01, was evaluated in vivo in a Parkinsonism mouse model .
- The methods of application involved simple heating and relatively quick solventless reactions . The molecules were then purified with a methodology as green as possible .
- The in silico analysis suggests that the three isoindolines tested have the best properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site . YaI-01 (254 µmol/kg) reverted Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .
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Chemical Production
- The synthesis of fused multifunctionalized isoindole-1,3-diones by a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives is reported . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
- The methods of application involved the direct functionalization of existing unsaturated hydrocarbons with substituted imidazoles and oxygen for the synthesis of multifunctionalized cyclopenta [ e ]isoindole-1,3 (2 H ,6 H )-diones .
- The results demonstrate the potential of the direct functionalization of existing unsaturated hydrocarbons with substituted imidazoles and oxygen for the synthesis of multifunctionalized cyclopenta [ e ]isoindole-1,3 (2 H ,6 H )-diones .
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Pharmaceutical Compounds
- Isoindoline-1,3-dione derivatives, commonly known as phthalimides, represent an important class of biological and pharmaceutical compounds, including indole alkaloids .
- They are usually synthesized by the condensation of a phthalic anhydride with primary amines .
- An efficient strategy to construct isoindole-1,3-dione building blocks is convenient for the preparation of multifunctionalized isoindole-1,3-dione cores .
Future Directions
The future directions for the research on “2-(3-(2-Hydroxyethoxy)cyclobutyl)isoindoline-1,3-dione” and similar compounds involve further exploration of their potential applications in medicinal chemistry. They could potentially be used as antipsychotic agents and in the treatment of Alzheimer’s disease . Further studies are needed to investigate the impact of additional alkylating imides on the survival of blood cancer cells .
properties
IUPAC Name |
2-[3-(2-hydroxyethoxy)cyclobutyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c16-5-6-19-10-7-9(8-10)15-13(17)11-3-1-2-4-12(11)14(15)18/h1-4,9-10,16H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCLDIVBOPURBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OCCO)N2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(2-Hydroxyethoxy)cyclobutyl)isoindoline-1,3-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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